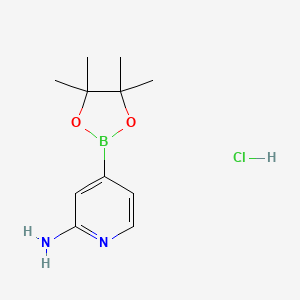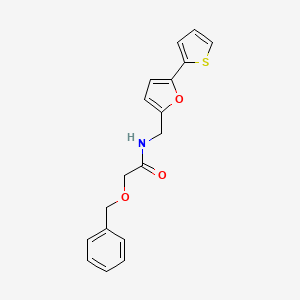![molecular formula C16H12Cl3N3O3 B2856986 [6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate CAS No. 874641-28-8](/img/structure/B2856986.png)
[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
There is a mention of the synthesis of imidazole containing compounds in a paper , but it does not specifically discuss the synthesis of “[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate”.Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found .Chemical Reactions Analysis
The chemical reactions involving this compound are not discussed in the available sources .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not discussed in the available sources .科学的研究の応用
Synthesis of Indole Derivatives
Indole derivatives are significant in the realm of natural products and pharmaceuticals due to their biological activity. The compound can be utilized in the synthesis of indole derivatives, which are prevalent moieties in selected alkaloids. These derivatives have shown promise in the treatment of cancer cells, microbes, and various disorders .
Antiviral Applications
Indole derivatives, which can be synthesized from the compound, have been reported to possess antiviral properties. For instance, certain derivatives have shown inhibitory activity against influenza A and other viruses, indicating the potential use of our compound in developing new antiviral agents .
Anticancer Activity
The structural complexity of indole derivatives makes them suitable candidates for anticancer research. The compound can be a precursor in creating indole-based frameworks that may inhibit the proliferation of cancer cells, such as cervical carcinoma and leukemia cell lines .
Anti-inflammatory and Analgesic Properties
Research has indicated that indole derivatives can be synthesized to evaluate their anti-inflammatory and analgesic effects. This suggests that the compound could be used to develop new medications aimed at reducing inflammation and pain .
Ulcerogenic Activity Assessment
The compound can also be used to synthesize derivatives for assessing ulcerogenic activity. This is crucial in drug development to ensure that new compounds do not induce ulcers as a side effect .
Lipid Peroxidation Activities
In the context of oxidative stress-related diseases, the compound may be used to create derivatives that are evaluated for their lipid peroxidation activities. This is important for understanding the compound’s potential role in preventing or treating diseases caused by oxidative damage .
Green Synthetic Organic Chemistry
The compound’s derivatives can contribute to green chemistry initiatives, focusing on reducing the environmental impact of chemical synthesis. This aligns with the growing need for sustainable practices in scientific research .
Heterocyclic Chemistry Research
Lastly, the compound serves as a key player in heterocyclic chemistry, where its derivatives can be used to explore new reactions and syntheses. This has broad implications for the development of new materials and drugs .
将来の方向性
特性
IUPAC Name |
[6-chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3N3O3/c17-9-1-3-11-12(7-9)22(5-6-23)14(20-11)8-25-16(24)15-10(18)2-4-13(19)21-15/h1-4,7,23H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLFTWKOCVSPDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N(C(=N2)COC(=O)C3=C(C=CC(=N3)Cl)Cl)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Acetyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2856905.png)
![N-(1,3-dioxoisoindolin-4-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2856907.png)
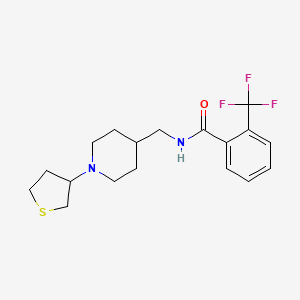

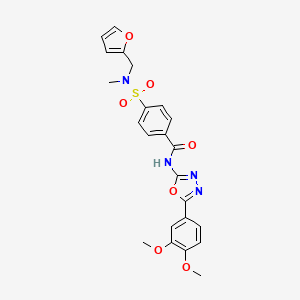
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2856915.png)
![N-(2,3-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2856916.png)
![3-[1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2856918.png)
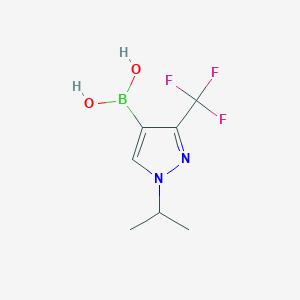
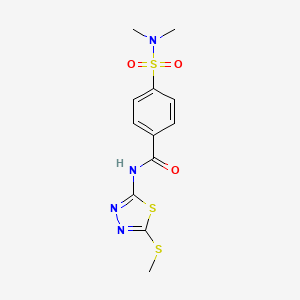
![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate](/img/structure/B2856922.png)
